N-(3-氯苯基)-2-肼基-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

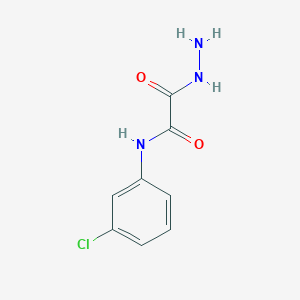

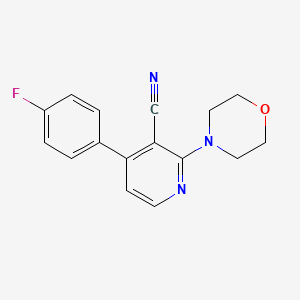

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has been the subject of various synthetic and structural studies. The compound is characterized by the presence of a 3-chlorophenyl group attached to a hydrazinecarbothioamide moiety. This structure is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-(3-chlorophenyl)hydrazinecarbothioamide, involves the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This reaction yields a compound that exhibits a Zwitter ionic betain form as indicated by its 1H-NMR spectrum . Further condensation with aromatic aldehydes in the presence of glacial acetic acid leads to the formation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These compounds can then undergo additional reactions to form various heterocyclic structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has been studied using spectroscopic methods and crystallography. For instance, the crystal structures of C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives can be inferred from related studies. The synthesized compounds can participate in various chemical reactions, including the formation of thiazolines when reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . The reactivity is influenced by the presence of the hydrazinecarbothioamide group, which can act as a nucleophile in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can be deduced from the properties of structurally related compounds. For example, the dihedral angles between aromatic rings and the acetamide group in similar molecules have been measured, providing insight into the molecular conformation . Hydrogen bonding and weak interactions such as C-H⋯O and C-H⋯F play a role in the solid-state packing of these molecules, which may affect their solubility, melting point, and other physical properties .

科学研究应用

-

N-(3-chlorophenethyl)-4-nitrobenzamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule could have potential applications in neuroscience and pharmacology .

- Methods of Application : The compound was synthesized in a reaction and characterized using 1H, 13C NMR, UV, and mass spectral data .

- Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .

-

Nicotinamide Derivatives

- Scientific Field : Structural Chemistry

- Application Summary : Four nicotinamide derivatives, including 2-chloro-N-(3-chlorophenyl)nicotinamide, were synthesized and characterized. These compounds have potential antibacterial and antibiofilm properties .

- Methods of Application : The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then tested against several types of bacteria .

- Results or Outcomes : One of the compounds, ND4, was found to be a good inhibitor candidate against Enterococcus faecalis .

-

N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized for the first time in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .

- Methods of Application : The compound was synthesized in a reaction and characterized using 1H-, 13C-NMR, UV, and mass spectral data .

- Results or Outcomes : The synthesis resulted in a new chlorine-containing ibuprofen derivative .

- N-(3-chlorophenethyl)-4-nitrobenzamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

- Methods of Application : The compound was synthesized in a reaction .

- Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .

属性

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)